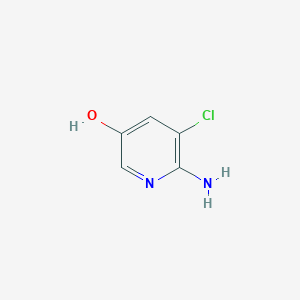

6-Amino-5-chloropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYIDGPFZGNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625716 | |

| Record name | 6-Amino-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209328-70-1 | |

| Record name | 6-Amino-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-5-chloropyridin-3-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Amino-5-chloropyridin-3-ol

Abstract

This compound is a substituted pyridine derivative that has emerged as a significant heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique arrangement of amino, chloro, and hydroxyl functional groups on a pyridine scaffold imparts a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the domain of targeted therapeutics. This technical guide provides an in-depth analysis of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will explore its molecular structure, physicochemical properties, plausible synthetic routes, comprehensive spectroscopic characterization, chemical reactivity, and applications, with a focus on providing field-proven insights and robust experimental protocols.

Molecular Structure and Physicochemical Profile

The structural foundation of this compound is a pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom. This inherent electronic property is further modulated by three key substituents: an electron-donating amino group (-NH2) at the 6-position, an electron-withdrawing chloro group (-Cl) at the 5-position, and an electron-donating hydroxyl group (-OH) at the 3-position. The interplay of these electronic effects governs the molecule's reactivity and physicochemical characteristics.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 209328-70-1 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 405.6 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 199.1 ± 28.7 °C | [1] |

| Polar Surface Area (PSA) | 59.1 Ų | [1] |

| LogP (XLogP3) | 1.59 | [1] |

The amino group at the C6 position (ortho to the ring nitrogen) and the hydroxyl group at C3 both act as strong electron-donating groups through resonance, increasing the electron density of the pyridine ring. Conversely, the chloro group at C5 is an inductively withdrawing but resonance-donating group. This complex electronic environment makes the molecule a versatile substrate for a variety of chemical transformations.

Synthesis and Purification

While a single, universally adopted synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established pyridine chemistry. The following proposed synthesis leverages common starting materials and high-yield transformations.

Proposed Synthetic Pathway

A logical approach involves the construction of the substituted pyridine ring followed by functional group interconversion. A potential retrosynthetic analysis suggests starting from a more readily available aminopyridine derivative.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Regioselective Chlorination

This protocol is a representative, hypothetical procedure based on known chlorination reactions of activated pyridine systems, such as the chlorination of 2-aminopyridine derivatives[2].

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

2-Amino-5-methoxypyridine (Starting Material)

-

N-Chlorosuccinimide (NCS)

-

Sulfuric Acid (concentrated)

-

Hydrobromic acid (48%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

-

Chlorination:

-

To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: The strongly acidic medium protonates the pyridine nitrogen, deactivating the ring, but the powerful activating effect of the amino group directs chlorination primarily to the ortho (C3) and para (C5) positions. Steric hindrance may favor C5 chlorination.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold aqueous solution of NaOH.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Amino-5-chloro-3-methoxypyridine.

-

-

Demethylation:

-

Reflux the crude intermediate in 48% hydrobromic acid for 6-8 hours.

-

Causality: Strong acid is required to cleave the aryl methyl ether to yield the corresponding phenol (pyridin-3-ol).

-

Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If not, extract with ethyl acetate.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to yield pure this compound.

-

Spectroscopic Characterization and Structural Elucidation

Unequivocal structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides a definitive spectroscopic fingerprint for the molecule. The following data are predicted based on the principles of spectroscopy and data from analogous structures[3][4].

Caption: Workflow for the spectroscopic confirmation of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5-10.5 (s, 1H, -OH), δ ~7.5-7.8 (s, 1H, Ar-H), δ ~6.5-6.8 (s, 1H, Ar-H), δ ~5.5-6.0 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Five distinct signals in the aromatic region (δ ~110-160 ppm). The carbon bearing the -OH group will be significantly downfield, while the carbon bearing the -Cl will also be shifted. |

| IR (ATR) | ν ~3400-3200 cm⁻¹ (O-H, N-H stretching), ~1620-1580 cm⁻¹ (C=C, C=N stretching of pyridine ring), ~1300-1200 cm⁻¹ (C-O stretching), ~800-700 cm⁻¹ (C-Cl stretching) |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 144. Isotopic peak (M+2)⁺ at m/z 146 with ~1/3 the intensity of M⁺, characteristic of a single chlorine atom. |

Protocol: Acquiring Spectroscopic Data

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable -OH and -NH₂ protons[3].

-

IR Spectroscopy: Use a Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹[3].

-

Mass Spectrometry: Introduce the sample via a direct insertion probe or GC-MS. Use Electron Ionization (EI) at 70 eV to induce fragmentation and observe the characteristic molecular ion and isotopic patterns[3].

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups, making it a versatile node for synthetic diversification.

Caption: Key reactivity pathways of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack. While the C6 position is occupied by an amino group, the C2 position could potentially undergo substitution under harsh conditions. More importantly, the chloro group at C5 can act as a leaving group, though it is less activated than a halogen at the C2 or C4 positions[5].

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 5-position is a prime handle for cross-coupling reactions. It can readily participate in Suzuki-Miyaura (to form C-C bonds), Buchwald-Hartwig (C-N bonds), Sonogashira (C-C triple bonds), and other similar transformations, allowing for the introduction of diverse substituents.

-

Reactions of the Amino Group: The 6-amino group is a potent nucleophile. It can be acylated to form amides, alkylated, or used as the nucleophilic partner in its own right in coupling reactions. This site is crucial for extending the molecular scaffold, for instance, by introducing acrylamide moieties for covalent inhibition[6][7].

-

Reactions of the Hydroxyl Group: The 3-hydroxyl group behaves as a typical phenol. It can be O-alkylated to form ethers or acylated to form esters, providing another point for modification to tune physicochemical properties like solubility and lipophilicity.

Application in Drug Discovery: A Scaffold for FGFR4 Inhibitors

A prominent application of the aminopyridinol scaffold is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC)[6].

In this context, this compound serves as the "hinge-binding" motif.

-

The amino group is often functionalized with an acrylamide "warhead," which forms a covalent bond with a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to irreversible inhibition[7].

-

The pyridin-3-ol core provides the necessary hydrogen bonding interactions with the kinase hinge region, ensuring proper orientation and potent binding.

-

The chloro substituent at the 5-position can be used as a synthetic handle to attach other fragments that occupy different pockets of the receptor, thereby modulating potency and selectivity[6][7].

The design of compounds like BLU-9931 and Fisogatinib (BLU-554) highlights the utility of related scaffolds, where strategic modifications led to potent and selective FGFR4 inhibitors that have advanced to clinical trials[6].

Safety, Handling, and Storage

-

Hazard Identification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation[9].

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling[8].

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents[9].

-

-

First-Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.

-

Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth[8].

-

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in modern drug discovery. Its distinct chemical properties, governed by the electronic interplay of its amino, chloro, and hydroxyl substituents, provide a versatile platform for synthetic elaboration. The strategic positioning of these groups allows for regioselective modifications through a wide array of reactions, including cross-coupling, acylation, and nucleophilic substitution. Its demonstrated utility as a core scaffold for potent and selective kinase inhibitors, particularly for FGFR4, underscores its value to medicinal chemists. This guide has provided a comprehensive technical overview to empower researchers to safely handle, characterize, and strategically employ this valuable molecule in their synthetic and drug development endeavors.

References

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation . PubMed Central, National Institutes of Health. [Link]

-

6-Chloro-5-methylpyridin-3-ol PubChem CID 12852015 . PubChem, National Institutes of Health. [Link]

- Process for preparing 2-amino-5-chloropyridine.

-

(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation . ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents . PubMed, National Institutes of Health. [Link]

-

3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China . Pipzine Chemicals. [Link]

-

The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine.

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

6-Amino-5-chloropyridin-3-ol CAS number

An In-Depth Technical Guide to 6-Amino-5-chloropyridin-3-ol (CAS No. 209328-70-1)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Identified by its CAS Number 209328-70-1, this compound possesses a unique trifunctional architecture—an aminopyridine core, a strategically placed chlorine atom, and a hydroxyl group—that makes it a valuable precursor for the synthesis of complex molecular scaffolds. This document delineates its physicochemical properties, explores its significance and applications in medicinal chemistry, discusses its chemical reactivity, provides exemplary experimental considerations, and outlines critical safety and handling protocols. The insights herein are intended to empower researchers to effectively leverage this compound in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.

| Identifier | Value | Source |

| CAS Number | 209328-70-1 | [1] |

| Molecular Formula | C5H5ClN2O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 2-Amino-3-chloro-5-hydroxypyridine | [1] |

| InChI Key | WLPYIDGPFZGNPE-UHFFFAOYSA-N | [1] |

The compound's physical and chemical properties are critical for its application in synthesis, dictating solubility, reaction conditions, and purification strategies.

| Property | Value | Source |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 405.6 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 199.1 ± 28.7 °C | [1] |

| Refractive Index | 1.664 | [1] |

| Polar Surface Area (PSA) | 59.1 Ų | [1] |

| XLogP3 | 1.59 | [1] |

Significance and Applications in Research and Drug Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its role in forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[2] this compound is an embodiment of this valuable pharmacophore, engineered with additional functional handles that enhance its synthetic versatility.

Core Utility as a Versatile Building Block: The strategic arrangement of its functional groups makes this molecule a powerful tool for exploring structure-activity relationships (SAR).[2]

-

The Pyridine Core: Serves as a rigid scaffold that orients substituents in a defined three-dimensional space and acts as a hydrogen bond acceptor.

-

The Amino Group: Functions as a key hydrogen bond donor and a nucleophilic site for further derivatization.

-

The Chlorine Atom: Positioned ortho to the ring nitrogen, it is an excellent leaving group, activating the C6 position for nucleophilic aromatic substitution (SNAr) and participation in palladium-catalyzed cross-coupling reactions.[3] This is the primary site for introducing molecular diversity.

-

The Hydroxyl Group: Provides an additional point for hydrogen bonding or can be used as a synthetic handle for etherification or other modifications.

Application in Kinase Inhibitor Synthesis: Kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Substituted aminopyridines are foundational to many potent and selective kinase inhibitors. For example, derivatives of aminopyridinols have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[4][5] The core structure of this compound provides an ideal starting point for developing such targeted therapies.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Amino-5-chloropyridin-3-ol: A Scaffold of Interest in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-Amino-5-chloropyridin-3-ol, a heterocyclic compound with significant potential in the field of drug discovery and development. For researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document elucidates the molecule's structural characteristics, proposes a viable synthetic pathway, and explores its prospective applications, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Aminopyridine Scaffold

Substituted aminopyridines are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their rigid aromatic structure provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The presence of an amino group and other substituents on the pyridine ring allows for a diverse range of chemical modifications to fine-tune a compound's pharmacological profile. Specifically, the aminopyridinol backbone, as seen in this compound, is of growing interest due to its potential to form key hydrogen bond interactions within the ATP-binding sites of kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.[2]

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 209328-70-1 and molecular formula C5H5ClN2O, is a pyridinol derivative featuring an amino group at the 6-position and a chlorine atom at the 5-position.[3] The strategic placement of these functional groups—an electron-donating amino group and an electron-withdrawing chlorine atom—influences the electronic distribution within the pyridine ring, thereby modulating its reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 144.56 g/mol | [3] |

| Density | 1.5±0.1 g/cm³ | [3] |

| Boiling Point | 405.6±45.0 °C at 760 mmHg | [3] |

| Flash Point | 199.1±28.7 °C | [3] |

| XLogP3 | 1.59 | [3] |

Predicted Spectroscopic Data

In the absence of experimentally derived spectroscopic data in publicly available literature, computational predictions provide valuable insights into the structural characterization of this compound. These predictions are based on established algorithms that correlate structural features with spectroscopic behavior.[1][4][5]

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The two aromatic protons are expected to be in the range of δ 6.5-8.0 ppm. The protons of the NH₂ and OH groups will likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The five carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the attached functional groups. For instance, the carbon atom attached to the hydroxyl group (C3) and the amino group (C6) will be significantly shifted compared to the other ring carbons. Online prediction tools can provide more specific estimated chemical shifts.[1][2][6]

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key predicted vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹.

2.1.4. Mass Spectrometry (Predicted Fragmentation Pattern)

Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 144 and 146 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Key fragmentation pathways could involve the loss of small molecules such as HCN, CO, and HCl, leading to characteristic fragment ions.[7]

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-5-chloropyridine

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-amino-5-chloropyridine portion-wise while maintaining the temperature.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.

Causality: The strong electron-donating amino group at the 2-position directs the electrophilic nitration to the 3-position. The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺) electrophile.

Step 2: Diazotization and Hydrolysis

-

Dissolve 2-amino-5-chloro-3-nitropyridine in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

-

Cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield 5-chloro-3-nitropyridin-2-ol.

Causality: The primary amino group is converted to a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis replaces the diazonium group with a hydroxyl group.

Step 3: Reduction of the Nitro Group

-

Dissolve 5-chloro-3-nitropyridin-2-ol in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as iron powder in the presence of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Monitor the reaction by TLC. Upon completion, filter off the catalyst (if used) or neutralize the acid and filter the iron salts.

-

Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Causality: The nitro group is selectively reduced to a primary amine under these conditions, which are standard for nitro group reductions and are unlikely to affect the other functional groups on the pyridine ring.

Potential Applications in Drug Discovery

The structural motif of this compound is highly promising for the development of targeted therapeutics, particularly kinase inhibitors. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, respectively, to engage with key amino acid residues in the hinge region of kinase active sites.[12][13]

Scaffold for Kinase Inhibitors

A study on 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives has demonstrated their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[12][13][14] This suggests that the 6-aminopyridin-3-ol core is a viable pharmacophore for engaging with the FGFR family of kinases. The chlorine atom at the 5-position of this compound can serve as a point for further chemical modification to enhance potency and selectivity, or it may itself contribute to favorable interactions within the active site.

Caption: Conceptual diagram of this compound as a kinase inhibitor scaffold.

In Silico and Future Directions

Given the potential of this scaffold, in silico studies, such as molecular docking and virtual screening, would be valuable next steps to explore its binding modes with various kinases.[15][16][17][18][19][20] These computational approaches can help prioritize kinases for experimental validation and guide the design of a library of derivatives with improved pharmacological properties. The synthesis of such a library, followed by biological evaluation, would be a critical step in realizing the therapeutic potential of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its unique substitution pattern on the pyridinol core provides a promising starting point for the design of novel therapeutics, particularly kinase inhibitors. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted structural features, a plausible synthetic route, and a strong rationale for its exploration in drug development programs. Further investigation into the synthesis and biological activity of this compound and its derivatives is highly warranted.

References

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Google Patents. (n.d.). Kinase inhibitor - Patent US-9499486-B2. Retrieved from [Link]

-

Singh, U. P., et al. (2012). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2(24), 9081-9088. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

-

ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

Wang, J., et al. (2010). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic letters, 12(10), 2322–2325. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Results in Chemistry, 7, 101488. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.

-

Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

-

Sharma, S. K., et al. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-532. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, March 16). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

MDPI. (2023, August 15). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies. Retrieved from [Link]

-

PubMed. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Retrieved from [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1986). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan, 8(3), 63-66. Retrieved from [Link]

- Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.

-

Googleapis. (2017, April 26). United States Patent $835 A 88: as: inhibitor 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyra. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

Al-Otaibi, A. A. (2014). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Chemistry and Materials Research, 6(10), 1-13. Retrieved from [Link]

- Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.

-

NIST. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

nmr-dataset-predicted. (n.d.). 05_C5H12O. Retrieved from [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. researchgate.net [researchgate.net]

- 3. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 6. Predict 13C carbon NMR spectra [nmrdb.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 9. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-chloro-5-hydroxypyridine: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-Amino-3-chloro-5-hydroxypyridine, a pivotal heterocyclic intermediate in the synthesis of a range of biologically active molecules. While often referred to by its alternative name, 6-Amino-5-chloropyridin-3-ol, the correct IUPAC nomenclature is 2-Amino-3-chloro-5-hydroxypyridine . This document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its significant applications in the agrochemical and pharmaceutical sectors. Particular emphasis is placed on its role as a precursor to potent insecticides and its potential in the development of novel therapeutics.

Introduction and Chemical Identity

2-Amino-3-chloro-5-hydroxypyridine (CAS No. 209328-70-1) is a substituted pyridine derivative featuring amino, chloro, and hydroxyl functional groups.[1] This unique arrangement of substituents imparts a specific reactivity profile, making it a valuable building block in organic synthesis. The presence of the amino and hydroxyl groups provides sites for further functionalization, while the chlorine atom can participate in various coupling and displacement reactions.

Table 1: Physicochemical Properties of 2-Amino-3-chloro-5-hydroxypyridine [1]

| Property | Value |

| IUPAC Name | 2-Amino-3-chloro-5-hydroxypyridine |

| CAS Number | 209328-70-1 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 198-201 °C |

Diagram 1: Chemical Structure of 2-Amino-3-chloro-5-hydroxypyridine

Caption: Structure of 2-Amino-3-chloro-5-hydroxypyridine.

Synthesis Protocol: From Dihalopyridine to Aminohydroxypyridine

The synthesis of 2-Amino-3-chloro-5-hydroxypyridine is most effectively achieved through the selective hydrolysis of a dihalogenated precursor, specifically 2-amino-3,5-dichloropyridine. This method, detailed in the patent literature, provides a reliable and scalable route to the desired product.

Causality Behind Experimental Choices

The choice of 2-amino-3,5-dichloropyridine as the starting material is strategic. The chlorine atom at the 3-position is more susceptible to nucleophilic aromatic substitution than the one at the 5-position. This differential reactivity is exploited by using a strong base in a high-boiling point solvent, which favors the selective displacement of the 3-chloro group with a hydroxyl group. The use of a copper catalyst is crucial as it facilitates this nucleophilic substitution reaction, which would otherwise require much harsher conditions.

Detailed Experimental Workflow

The following protocol is adapted from established patent literature and represents a robust method for the preparation of 2-Amino-3-chloro-5-hydroxypyridine.

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis of 2-Amino-3-chloro-5-hydroxypyridine.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 20 parts of 2-amino-3,5-dichloropyridine, 160 parts of glycol, 80 parts of potassium hydroxide, 1 part of copper powder, and 3 parts of diethylene glycol dimethyl ether.

-

Reaction: Stir the mixture under a nitrogen atmosphere and heat to 150-160°C for 5 hours.

-

Work-up: Cool the reaction mixture and neutralize it with concentrated hydrochloric acid.

-

Extraction: Saturate the solution with sodium chloride and perform two extractions with warm ethyl acetate.

-

Purification: Combine the ethyl acetate extracts, dry over magnesium sulfate, and treat with activated charcoal.

-

Isolation: Filter the solution and evaporate the solvent to yield 2-amino-3-hydroxy-5-chloropyridine. The reported yield for this process is approximately 70%.

Applications in Agrochemicals: A Precursor to Potent Insecticides

A primary application of 2-Amino-3-chloro-5-hydroxypyridine is its use as a key intermediate in the synthesis of organophosphate insecticides. The resulting compounds are effective against a range of agricultural pests.

Synthesis of 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one

The initial step in converting 2-Amino-3-chloro-5-hydroxypyridine into an insecticide involves its reaction with phosgene to form 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one. This transformation creates a reactive heterocyclic core that can be further elaborated.

Diagram 3: Conversion to Oxazolopyridinone

Caption: Synthesis of the oxazolopyridinone intermediate.

Mechanism of Action of Derived Insecticides

The oxazolopyridinone intermediate is further reacted to produce organophosphate insecticides. While specific commercial products derived directly from this intermediate are not extensively documented in publicly available literature, the general mechanism of action for organophosphate insecticides is well-established. These compounds act as acetylcholinesterase (AChE) inhibitors.[2] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2] The selective toxicity of these insecticides towards insects over mammals is often due to differences in the structure of AChE or metabolic detoxification pathways.[3]

Potential in Pharmaceutical Research

Aminopyridine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][4] The structural features of 2-Amino-3-chloro-5-hydroxypyridine make it an attractive starting point for the synthesis of novel therapeutic agents.

A Building Block for Bioactive Molecules

The amino and hydroxyl groups on the pyridine ring of 2-Amino-3-chloro-5-hydroxypyridine provide handles for the introduction of various pharmacophores, allowing for the generation of diverse chemical libraries for drug screening. Its use as an intermediate for pharmaceuticals targeting neurological disorders has been noted.[5] This is consistent with the known activity of other aminopyridine derivatives, some of which act as potassium channel blockers and have applications in neurological conditions.[1]

Future Directions in Drug Discovery

The development of derivatives of 2-Amino-3-chloro-5-hydroxypyridine could lead to the discovery of novel kinase inhibitors, anti-inflammatory agents, or treatments for neurodegenerative diseases. The exploration of its potential in these areas represents a promising avenue for future research and development.

Conclusion

2-Amino-3-chloro-5-hydroxypyridine is a versatile and valuable chemical intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical research. Its efficient synthesis from readily available starting materials, coupled with its favorable reactivity, makes it a cornerstone for the development of complex, biologically active molecules. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully exploit its potential in addressing challenges in both agriculture and human health.

References

- Meister, R. T. (Ed.). (2014). Insecticide Mode of Action. In Farm Chemicals Handbook. Meister Media Worldwide.

- Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical research in toxicology, 22(4), 609–619.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. agroorbit.com [agroorbit.com]

- 3. Differential actions of insecticides on target sites: basis for selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 6-Amino-5-chloropyridin-3-ol

Abstract

This compound is a pivotal heterocyclic building block in the development of novel agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring amino, chloro, and hydroxyl functional groups, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, intended for researchers, chemists, and professionals in drug discovery and process development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols derived from authoritative sources, and compare distinct synthetic paradigms, from functional group interconversion on pyridine precursors to de novo ring formation.

Introduction: The Strategic Importance of this compound

This compound, systematically known as 2-Amino-5-chloro-3-pyridinol (CAS No. 40966-87-8), is a high-value intermediate.[1] Its structure is foundational for the synthesis of various active ingredients, including insecticides and herbicides, where it is often a precursor to bicyclic systems like oxazolo-[4,5-b]-pyridines.[2] The synthesis of this molecule is non-trivial due to the need for precise regiocontrol of three different functional groups on the pyridine ring. The key challenges lie in introducing the substituents in the correct order and preventing undesired side reactions, such as over-chlorination or incorrect positioning of the hydroxyl group. This guide explores three field-proven synthetic routes, each with distinct advantages and considerations.

Route A: Direct Hydrolysis of a Dihalogenated Precursor

This is one of the most direct methods, relying on a late-stage nucleophilic aromatic substitution (SNAr) to introduce the hydroxyl group. The overall strategy involves the synthesis of a 2-amino-3,5-dihalopyridine intermediate, followed by the selective hydrolysis of the more labile halogen at the C-3 position.

Causality and Mechanistic Insights

The hydrolysis of a halogen at the C-3 position of a 2-aminopyridine ring is facilitated by the electron-donating amino group at C-2. This reaction often requires forcing conditions (high temperature and pressure) and is typically catalyzed by copper, which is believed to proceed through a copper-mediated nucleophilic substitution pathway. The choice of a bromo-substituent at the C-3 position is strategic, as the C-Br bond is generally more reactive towards nucleophilic displacement than the C-Cl bond at C-5, enabling selective hydrolysis.

Experimental Protocol: Synthesis via Copper-Catalyzed Hydrolysis

This protocol is adapted from a patented industrial process.[2]

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine (Precursor)

-

Into a solution of 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid, introduce 30 parts of chlorine over 30 minutes with slight cooling.

-

Raise the temperature to 50-60°C and introduce an additional 60 parts of chlorine over 6 hours.

-

After the addition is complete, pour the solution onto ice.

-

Remove residual chlorine with sodium bisulfite. The precipitated product is filtered, washed with ice-water, and dried.

-

Yield: ~90% of theory.

-

Product: 2-Amino-3,5-dichloropyridine, m.p. 77°-79°C.[2]

-

Step 2: Synthesis of this compound

-

In an autoclave, combine 10.4 parts of 2-amino-3-bromo-5-chloropyridine (a related dihalo-precursor), 12 parts of potassium hydroxide (85%), 200 parts of water, and 0.5 parts of copper powder.

-

Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.

-

After cooling, neutralize the aqueous solution with concentrated hydrochloric acid and evaporate most of the water.

-

Extract the moist residue twice with hot ethyl acetate.

-

Combine the extracts, decolorize with activated charcoal, and evaporate the solvent to yield the final product.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-bromo-5-chloropyridine | [2] |

| Key Reagents | Potassium Hydroxide, Copper Powder | [2] |

| Temperature | 170°C | [2] |

| Reaction Time | 10 hours | [2] |

| Yield | ~70% of theory | [2] |

| Melting Point | 196°-201°C | [2] |

Visualization: Route A Workflow

Caption: Synthesis of this compound via hydrolysis.

Route B: Multi-Step Synthesis from 2-Aminopyridine

This approach builds the molecule from the readily available 2-aminopyridine through a sequence of electrophilic substitution and functional group transformations. This route offers flexibility but requires careful control over each step to ensure high yields and purity.

Causality and Mechanistic Insights

The logic of this pathway is to first install the stable chloro-substituent and then build the remaining functionality.

-

Chlorination: 2-aminopyridine undergoes electrophilic chlorination preferentially at the 5-position. Using a strongly acidic medium protonates the ring nitrogen, deactivating the ring, but the powerful activating effect of the amino group still directs chlorination. This condition minimizes the formation of the 2-amino-3,5-dichloro- by-product.[3]

-

Nitration: The resulting 2-amino-5-chloropyridine is then nitrated. The amino group directs the incoming nitro group to the 3-position.

-

Reduction: The nitro group is selectively reduced to an amino group, yielding 2,3-diamino-5-chloropyridine.

-

Diazotization & Hydrolysis: The 3-amino group is more basic and sterically accessible than the 2-amino group, allowing for its selective conversion to a diazonium salt. This salt is unstable and is hydrolyzed in situ to the desired 3-hydroxyl group.

Experimental Protocol: A Stepwise Approach

Step 1: Synthesis of 2-Amino-5-chloropyridine

-

Dissolve 2-aminopyridine in a strong acid medium (e.g., 70% aqueous sulfuric acid or 10% HCl in anhydrous acetic acid).[3]

-

Cool the mixture to ~10°C in an ice bath.

-

Add a chlorinating agent (e.g., chlorine gas) dropwise or bubble it into the solution over 45 minutes, maintaining the temperature between 10-12°C.

-

Stir the mixture at ambient temperature for an additional 30-90 minutes.

-

Pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH solution) to a pH > 7 to precipitate the product.

-

Recover the product by filtration.

Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyridine

-

Dissolve 2-amino-5-chloropyridine in concentrated sulfuric acid at a low temperature (0-5°C).

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

-

After addition, allow the reaction to proceed for several hours, gradually warming to room temperature.

-

Pour the mixture onto crushed ice and neutralize with a base to precipitate the nitro-product.

Step 3: Synthesis of 2,3-Diamino-5-chloropyridine

-

Suspend the 2-amino-5-chloro-3-nitropyridine in ethanol/water.

-

Add a reducing agent, such as iron powder, and a catalytic amount of acid (e.g., HCl).

-

Heat the mixture under reflux for 1-2 hours until the reduction is complete (monitored by TLC).

-

Filter the hot solution to remove iron residues and evaporate the solvent. The product can be purified by recrystallization.

-

This is a standard Bechamp reduction, effective for converting nitro groups to amines.[2]

-

Step 4: Synthesis of this compound

-

Dissolve 2,3-diamino-5-chloropyridine in dilute sulfuric or hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Gently warm the solution. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.

-

Neutralize the solution to precipitate the final product.

-

This diazotization-hydrolysis sequence is a classic method for converting aromatic amines to phenols.[5]

-

Visualization: Route B Workflow

Caption: Multi-step synthesis from 2-aminopyridine.

Route C: De Novo Synthesis from an Acyclic Precursor

This elegant approach builds the substituted pyridine ring from a simple, non-heterocyclic starting material, offering a fundamentally different strategy that avoids potential issues with regioselectivity on a pre-formed ring.

Causality and Mechanistic Insights

This patented method begins with furfural, an inexpensive bio-based chemical.[6] The core idea is to perform a ring-opening of the furan, followed by reaction with an ammonia source to form the pyridine ring.

-

Ring Opening: Halogenation (e.g., with chlorine or bromine) of furfural in an aqueous solution opens the furan ring to form a reactive dicarbonyl intermediate.

-

Cyclization/Amination: This intermediate reacts with an ammonia source (specifically, an aminosulfamate solution) to form 2-amino-3-hydroxypyridine sulfonate.

-

Hydrolysis: The sulfonate group is then hydrolyzed under basic conditions to yield the crude 2-amino-3-hydroxypyridine. The 5-chloro substituent is introduced during the initial ring-opening halogenation step.

Experimental Protocol: Synthesis from Furfural

This protocol is an adaptation from a published patent.[6]

-

Add 30g of furfural to 400g of water in a reaction vessel, stir, and cool to 0°C.

-

Introduce chlorine gas to initiate the ring-opening reaction.

-

React the resulting mixture with an ammonia sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.

-

Dissolve the sulfonate intermediate in water and heat to 80-90°C for 30 minutes.

-

Add liquid alkali (e.g., NaOH solution) to adjust the pH to 8-9.

-

Cool the mixture to 35-40°C and stir for approximately 1 hour.

-

The product precipitates and is collected by filtration and then dried. The patent describes this process for 2-amino-3-hydroxypyridine, and implies the chloro- version is accessible similarly.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Furfural | [6] |

| Key Reagents | Chlorine, Ammonia Sulfamate, Liquid Alkali | [6] |

| Key Steps | Ring-opening, Cyclization, Hydrolysis | [6] |

| Reported Yield | >75% (for the non-chlorinated analogue) | [6] |

| Purity | >99% (after refining) | [6] |

Visualization: Route C Workflow

Caption: De novo ring synthesis starting from furfural.

Conclusion and Comparative Analysis

We have outlined three distinct and viable synthetic routes to this compound, each with its own set of merits and challenges.

| Route | Starting Material(s) | Key Advantages | Key Challenges |

| A: Direct Hydrolysis | 2-Amino-3,5-dihalopyridine | Shortest route, high atom economy in the final step. | Requires harsh conditions (high temp/pressure), use of a copper catalyst, and a specific dihalo-precursor. |

| B: Multi-Step Synthesis | 2-Aminopyridine | Uses readily available starting material, classic and well-understood reactions. | Long sequence (4 steps), potential for yield loss at each step, requires careful control of regioselectivity. |

| C: De Novo Synthesis | Furfural | Potentially low-cost and sustainable (bio-based starting material), avoids regioselectivity issues on the ring. | Less conventional chemistry, may require specialized knowledge and optimization for the chlorinated analogue. |

For laboratory-scale synthesis and derivatization, Route B offers the most flexibility, as intermediates can be isolated and characterized. For industrial-scale production, Route A is attractive due to its directness, provided the precursor is available and the high-pressure reaction conditions are manageable. Route C represents an innovative, "greener" alternative that could become highly competitive with further process development. The optimal choice will ultimately depend on the specific project goals, scale, cost constraints, and available expertise of the research and development team.

References

- Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977).

-

Synthesis of 2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]

- Process for preparing 2-amino-5-chloropyridine. (1976).

- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2019).

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

-

2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation. [Link]

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. (2010).

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [Link]

-

2-Amino-5-chloropyridin-3-ol. (n.d.). MySkinRecipes. [Link]

- A method for preparation of 2-amino-5-chloro-pyridine. (2017).

-

2-Amino-5-chloropyridine. (n.d.). PubChem. [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine. (2014).

Sources

- 1. 2-Amino-5-chloropyridin-3-ol [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to 6-Amino-5-chloropyridin-3-ol: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and its ability to serve as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives are integral to a wide array of biologically active molecules. Among these, functionalized aminopyridinols represent a particularly valuable class of building blocks. This guide focuses on 6-Amino-5-chloropyridin-3-ol, a heterocyclic compound with strategically positioned functional groups that make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The presence of an amino group, a hydroxyl group, and a chlorine atom on the pyridine ring provides multiple points for chemical modification, allowing for a nuanced exploration of structure-activity relationships (SAR).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes key computed and available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| CAS Number | 209328-70-1 | [1] |

| Appearance | Off-white to light tan crystalline powder | (for related compound) |

| Melting Point | 198-201°C | |

| Boiling Point (Predicted) | 405.6 ± 45.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | ||

| LogP (Predicted) | 1.59 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, leveraging the reactivity of substituted pyridines. A key patented method involves the selective hydrolysis of a dihalogenated aminopyridine precursor.[2]

Synthetic Pathway: From 2-Amino-3-bromo-5-chloropyridine

A robust and documented method for the preparation of this compound involves the copper-catalyzed hydrolysis of 2-amino-3-bromo-5-chloropyridine.[2] This process is typically carried out under basic conditions at elevated temperatures.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is a detailed interpretation of the synthetic method described in the patent literature.[2]

Materials:

-

2-Amino-3-bromo-5-chloropyridine

-

Potassium hydroxide (85%)

-

Copper powder

-

Deionized water

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Active charcoal

-

Nitrogen gas

-

Autoclave reactor

Procedure:

-

Reaction Setup: In an autoclave, combine 10.4 parts of 2-amino-3-bromo-5-chloropyridine, 12 parts of 85% potassium hydroxide, 0.5 parts of copper powder, and 200 parts of water.

-

Inert Atmosphere: Purge the autoclave with nitrogen gas to create an inert atmosphere.

-

Reaction: Heat the mixture to 170°C and stir for 10 hours.

-

Workup:

-

After cooling, carefully neutralize the aqueous solution with concentrated hydrochloric acid.

-

Evaporate the majority of the water under reduced pressure.

-

Extract the moist residue twice with hot ethyl acetate.

-

-

Purification:

-

Combine the ethyl acetate extracts and treat with active charcoal to decolorize.

-

Filter the mixture to remove the charcoal.

-

Evaporate the solvent to yield the crude product.

-

-

Isolation: The resulting solid is 2-amino-3-hydroxy-5-chloropyridine (this compound). The reported melting point is 196-201°C.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the reactive chlorine atom.

-

Amino Group: The 6-amino group is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and participation in the formation of fused heterocyclic systems. Its nucleophilicity is influenced by the electronic effects of the other substituents on the pyridine ring.

-

Hydroxyl Group: The 3-hydroxyl group is phenolic in nature and can be deprotonated to form a phenoxide, which can then participate in O-alkylation or O-acylation reactions. This group also plays a crucial role in hydrogen bonding interactions in biological systems.

-

Chloro Group: The 5-chloro substituent is a site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental for introducing aryl, heteroaryl, or other carbon- and nitrogen-based substituents.

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

Other Potential Applications

Beyond kinase inhibitors, the aminopyridine scaffold is found in a variety of other biologically active molecules. Derivatives of related compounds have shown potential as:

-

Antiparasitic agents: For the prevention and treatment of malaria and babesiosis. [3]* Agrochemicals: As intermediates in the synthesis of herbicides and insecticides. [3]* Functional materials: In the development of dyes and materials with specific electronic or stability properties.

Conclusion and Future Outlook

This compound is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery and development. Its strategic combination of amino, hydroxyl, and chloro substituents provides a rich platform for chemical diversification. While its primary application lies in the synthesis of kinase inhibitors, its utility extends to other areas of medicinal chemistry and materials science. Further research into novel synthetic routes and the exploration of its use in the synthesis of a broader range of bioactive molecules will undoubtedly solidify its position as a valuable tool for researchers and scientists. The lack of extensive, publicly available spectroscopic and reactivity data for this specific compound represents a research opportunity to further characterize this promising scaffold.

References

- Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

-

2-Amino-5-chloropyridin-3-ol. MySkinRecipes. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Amino-5-chloropyridin-3-ol

Foreword: Unveiling the Potential of a Novel Pyridine Scaffold

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The substituted pyridine core is a privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets. This guide focuses on a specific, yet under-explored molecule: 6-Amino-5-chloropyridin-3-ol. While direct biological data for this compound is sparse in existing literature, its structural motifs—an aminopyridine backbone with chloro and hydroxyl substitutions—suggest a high potential for bioactivity, particularly as a kinase inhibitor or an antimicrobial agent.[1][2]

This document serves as a comprehensive technical guide, providing not just a hypothetical framework for the investigation of this compound, but also the detailed, field-proven methodologies required to elucidate its biological function. We will delve into its synthesis, propose a strategic screening cascade, and provide step-by-step protocols for key assays, all grounded in the principles of scientific integrity and experimental causality.

Synthesis of this compound: A Proposed Synthetic Route

A robust and efficient synthesis is the prerequisite for any biological evaluation. Based on established chemistries for analogous pyridine derivatives, a plausible synthetic route for this compound can be conceptualized. A common strategy involves the functionalization of a pre-existing pyridine ring. One such approach could start from a commercially available aminopyridine, followed by directed chlorination and subsequent introduction of the hydroxyl group.

A potential synthetic pathway is outlined below. The rationale for this multi-step synthesis is to control the regioselectivity of the substitutions, a common challenge in pyridine chemistry.

Caption: Proposed synthetic pathway for this compound.

A Strategic Approach to Biological Evaluation: A Screening Cascade

Given the structural alerts within this compound, a logical first step is to screen for two primary activities: cytotoxicity against cancer cell lines, which could indicate potential as an anti-cancer agent (possibly through kinase inhibition), and antimicrobial activity. The following screening cascade provides a systematic approach to characterizing the biological profile of this novel compound.

Caption: Proposed screening cascade for this compound.

In Vitro Cytotoxicity Assessment: Gauging Anti-proliferative Potential

A primary indicator of potential anti-cancer activity is a compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines. The MTT and LDH assays are robust, widely accepted methods for this initial assessment.[3][4][5][6]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, is proportional to the number of viable cells.[3][4][5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed a 96-well plate with cancer cells (e.g., MCF-7, A549, HCT116) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization of Formazan:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] This serves as an indicator of compromised cell membrane integrity.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

-

-

Collection of Supernatant:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

-

Incubation and Data Acquisition:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

In Vitro Kinase Inhibition Assays: Targeting the Kinome

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][9][10] Therefore, if this compound demonstrates significant cytotoxicity, the next logical step is to assess its ability to inhibit a panel of protein kinases.

Luminescence-Based Kinase Activity Assay

This type of assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[11]

Experimental Protocol: In Vitro Kinase Assay

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO.[11]

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound, the kinase of interest, and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]

-

Allow a pre-incubation of 10-15 minutes at room temperature for the compound to bind to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[11]

-

Incubate for 40 minutes at room temperature.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

-

Data Presentation:

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity. The results are best summarized in a table.

| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Positive Control) |

| Kinase A | Hypothetical Value | Known Value |

| Kinase B | Hypothetical Value | Known Value |

| Kinase C | Hypothetical Value | Known Value |

| Kinase D | Hypothetical Value | Known Value |

Antimicrobial Activity Screening

The presence of a halogenated pyridine ring also suggests potential antimicrobial properties.[12][13][14] A standard method for determining the minimum inhibitory concentration (MIC) is the broth microdilution assay.[15][16][17][18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Structure-Activity Relationship (SAR) Insights and Future Directions